molecular formula C21H21ClN2O2S B248514 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine

1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine

Cat. No. B248514
M. Wt: 400.9 g/mol
InChI Key: MNRKBXNMLBYMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine, also known as CNS-5161, is a chemical compound that has been extensively studied for its potential as a therapeutic agent in various neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. These actions may contribute to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects
1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine has been shown to affect various biochemical and physiological processes in the brain. It has been found to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects. In addition, 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal growth and survival.

Advantages and Limitations for Lab Experiments

1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have high purity and stability. In addition, it has been extensively studied in animal models, providing a wealth of data on its pharmacological properties. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret its effects on various biological processes.

Future Directions

There are several future directions for research on 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine. One area of interest is its potential as a therapeutic agent in neurological disorders such as schizophrenia and depression. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in human clinical trials. In addition, 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine may have potential as a tool for studying the role of the 5-HT1A and D2 receptors in various biological processes. Further research is needed to explore these and other potential applications of 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine.

Synthesis Methods

The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine involves the reaction of 1-naphthylmethylpiperazine with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain pure 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine. This method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine has been studied for its potential as a therapeutic agent in various neurological disorders such as schizophrenia, depression, and anxiety. It has been shown to have anxiolytic and antipsychotic effects in animal models. In addition, 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine has been found to enhance the efficacy of antidepressant drugs in animal studies.

properties

Product Name

1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine

Molecular Formula

C21H21ClN2O2S

Molecular Weight

400.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C21H21ClN2O2S/c22-19-8-10-20(11-9-19)27(25,26)24-14-12-23(13-15-24)16-18-6-3-5-17-4-1-2-7-21(17)18/h1-11H,12-16H2

InChI Key

MNRKBXNMLBYMRN-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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